

The Biological Activity of Omeprazole Metabolites: A Technical Guide

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Compound of Interest

Compound Name: *Hydroxyomeprazole*

Cat. No.: *B127751*

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Abstract

Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4. This process yields several metabolites, principally 5-**hydroxyomeprazole**, omeprazole sulfone, 5'-O-desmethylomeprazole, and omeprazole sulfide. While it is well-established that the parent drug requires acidic conversion to a reactive sulfenamide to inhibit the gastric H⁺/K⁺-ATPase, the independent biological activities of its circulating metabolites are of significant interest for understanding the drug's overall pharmacological profile, including drug-drug interactions and potential off-target effects. This technical guide provides an in-depth review of the known biological activities of omeprazole's primary metabolites, focusing on their interaction with CYP enzymes and their role in the context of *Helicobacter pylori* infection. Quantitative data are presented for comparative analysis, and detailed experimental methodologies are described.

Omeprazole Metabolism: An Overview

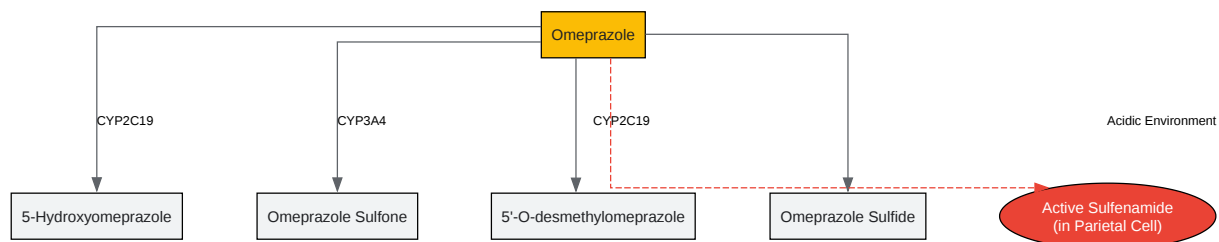
Omeprazole is a racemic mixture metabolized in the liver into several key derivatives. The primary metabolic pathways are:

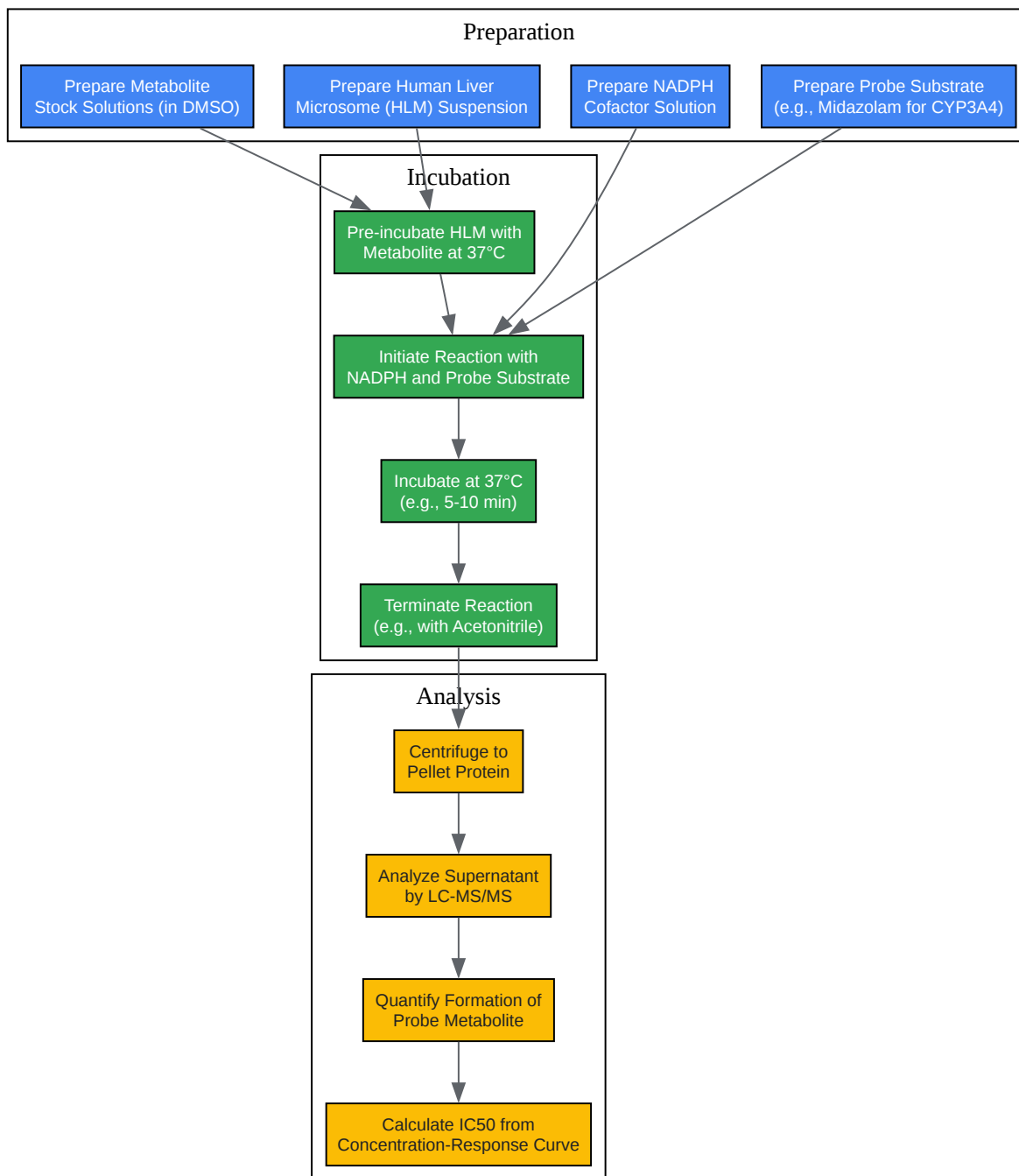
- **Hydroxylation:** Catalyzed mainly by CYP2C19 to form 5-**hydroxyomeprazole**. The activity of this polymorphic enzyme is a major determinant of inter-individual variability in omeprazole

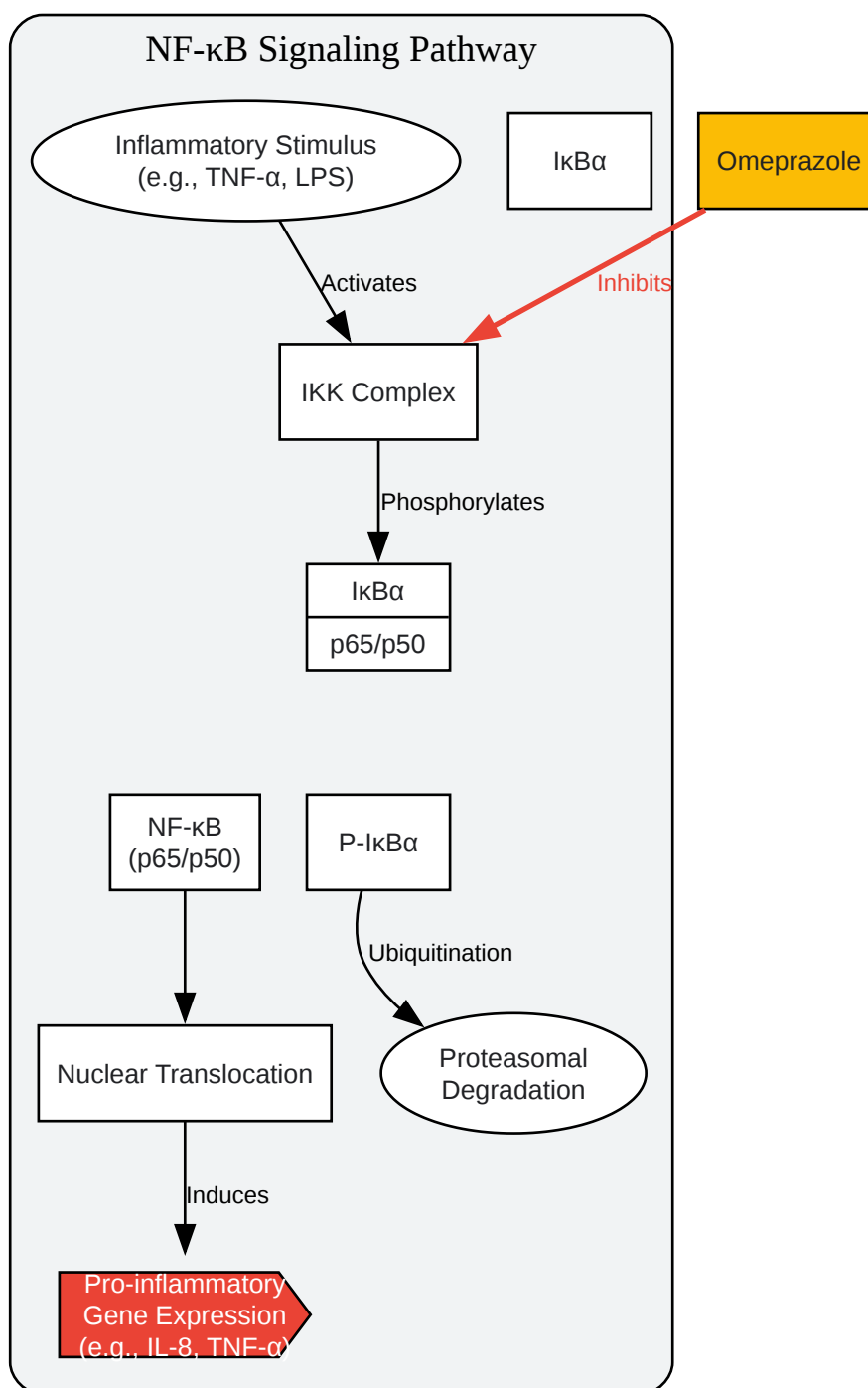
clearance.

- Sulfoxidation: Mediated by CYP3A4 to produce omeprazole sulfone.
- Demethylation: Another pathway, leading to the formation of 5'-O-desmethylomeprazole.

These metabolites can undergo further biotransformation. For instance, 5-**hydroxyomeprazole** can be sulfoxidized by CYP3A4, and omeprazole sulfone can be hydroxylated by CYP2C19, both forming 5-**hydroxyomeprazole** sulfone. Omeprazole sulfide is another identified metabolite. Unlike the parent drug, the primary plasma metabolites, 5-**hydroxyomeprazole** and omeprazole sulfone, are considered to have little to no antisecretory activity.^{[1][2][3]}







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References

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